ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE
Overview
Description
ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a diazinane ring, a phenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazinane ring, the introduction of the phenoxy group, and the final esterification to form the ethyl acetate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ETHYL)SULFANYL]ACETATE: shares similarities with other diazinane and phenoxy derivatives, which also exhibit interesting chemical and biological properties.
Uniqueness
- The unique combination of the diazinane ring, phenoxy group, and ethyl acetate moiety in this compound distinguishes it from other compounds. This structure imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]ethylsulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-3-26-15(21)10-28-7-6-27-13-5-4-11(9-14(13)25-2)8-12-16(22)19-18(24)20-17(12)23/h4-5,8-9H,3,6-7,10H2,1-2H3,(H2,19,20,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNFLBPOLNQSIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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